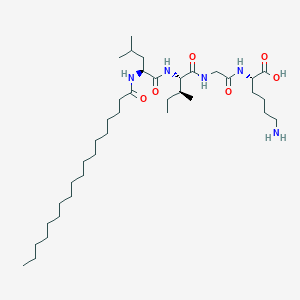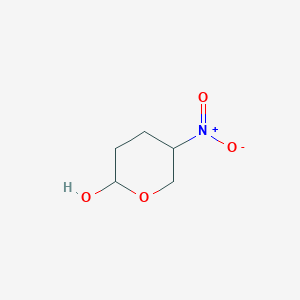
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The imidazolium cation in this compound is paired with a 2-carboxybenzoate anion, which contributes to its overall stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-carboxybenzoic acid. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The products of reduction are usually alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles such as halides or alkoxides. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Heck reactions. Its unique properties make it an excellent medium for these transformations.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids. Its ability to dissolve both hydrophilic and hydrophobic substances makes it a versatile tool in biochemical research.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in drug delivery systems. Its low toxicity and high biocompatibility make it a promising candidate for medical applications.
Industry: In industrial settings, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can form strong ionic interactions with negatively charged species, while the 2-carboxybenzoate anion can participate in hydrogen bonding with various functional groups. These interactions facilitate the compound’s role as a solvent, catalyst, or reactant in chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which can affect its solubility and reactivity. It is commonly used in similar applications but may have different properties due to the alkyl chain length.
1-Ethyl-3-methylimidazolium acetate: This compound has a different anion, which can influence its chemical behavior. It is often used in cellulose dissolution and other applications where the acetate anion is advantageous.
1,3-Dimethylimidazolium chloride: This compound has two methyl groups on the imidazolium ring, which can affect its steric properties and reactivity. It is used in various catalytic and synthetic applications.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and the 2-carboxybenzoate anion, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
485828-99-7 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-carboxybenzoate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H6O4.C6H12N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-8-5-4-7(2)6-8/h1-4H,(H,9,10)(H,11,12);4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
YLWQATADBLGQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CN(C=C1)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)




![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
